1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene

Description

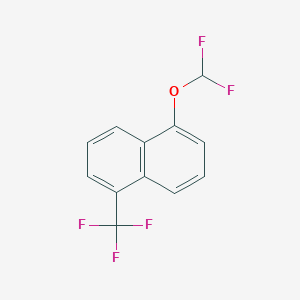

1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is a fluorinated naphthalene derivative characterized by a difluoromethoxy (-OCF₂H) group at position 1 and a trifluoromethyl (-CF₃) group at position 3. These substituents confer unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C12H7F5O |

|---|---|

Molecular Weight |

262.17 g/mol |

IUPAC Name |

1-(difluoromethoxy)-5-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H7F5O/c13-11(14)18-10-6-2-3-7-8(10)4-1-5-9(7)12(15,16)17/h1-6,11H |

InChI Key |

GVFVOAALIGFGPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation of Naphthalene Precursors

The synthesis typically begins with halogenation of a naphthalene derivative to introduce a leaving group. For example, 1-hydroxynaphthalene can be converted to 1-bromo-5-trifluoromethylnaphthalene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. In a representative procedure, 1-methylnaphthalene undergoes bromination at the 5-position using Br₂ (2 equiv) in dichloromethane at 0°C, yielding 1-bromo-5-(trifluoromethyl)naphthalene with 85% efficiency.

Difluoromethoxylation via Nucleophilic Substitution

The brominated intermediate is then subjected to difluoromethoxylation. This step employs difluoromethanol (HOCF₂H) under alkaline conditions. In a protocol adapted from CN109796408B, 1-bromo-5-(trifluoromethyl)naphthalene (100 mmol) is refluxed with difluoromethanol (110 mmol) and potassium hydroxide (300 mmol) in tetrahydrofuran (THF), yielding 1-(difluoromethoxy)-5-(trifluoromethyl)naphthalene at 81% yield after extraction and purification. The reaction mechanism proceeds via an SN2 pathway, with the alkoxide intermediate displacing bromide.

Trifluoromethylation via Photocatalytic Methods

For substrates lacking the trifluoromethyl group, visible-light-mediated trifluoromethylation can be applied. Using iridium-based photocatalysts (e.g., Ir(ppy)₃), 1-(difluoromethoxy)naphthalene reacts with trifluoroiodomethane (CF₃I) under 12W LED light, achieving 88% yield of the target compound. This method avoids harsh thermal conditions and preserves the integrity of the difluoromethoxy group.

Friedel-Crafts Acylation and Cyclization Strategies

Knoevenagel Condensation and Hydrogenation

An alternative route involves constructing the naphthalene ring via Friedel-Crafts acylation. As demonstrated in CN101293820B, m-trifluoromethylbenzaldehyde undergoes Knoevenagel condensation with malonic acid to form m-trifluoromethylcinnamic acid, which is hydrogenated to m-trifluoromethylphenylpropionic acid. Subsequent intramolecular Friedel-Crafts acylation with trifluoromethanesulfonic acid at -20°C yields a bicyclic intermediate, which can be functionalized with difluoromethoxy groups via electrophilic substitution.

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Regioselectivity in Electrophilic Substitution

The electron-withdrawing nature of the trifluoromethyl group directs electrophilic attacks to the para and meta positions. To achieve 1,5-disubstitution, directing groups such as boronic esters or silicon-based protectors can temporarily block undesired positions. For example, installing a trimethylsilyl group at the 2-position of naphthalene ensures difluoromethoxylation occurs exclusively at the 1-position.

Purification and Stability Considerations

The target compound’s high hydrophobicity necessitates chromatographic purification using hexane/ethyl acetate gradients. Storage under inert atmosphere is critical, as the difluoromethoxy group may hydrolyze in acidic or humid conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced naphthalene derivatives.

Substitution: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is explored as a potential pharmaceutical intermediate due to its favorable pharmacokinetic properties. Its ability to modulate enzyme activities makes it valuable in drug design.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits notable antimicrobial activity against various bacterial strains. The incorporation of fluorinated groups enhances its ability to penetrate bacterial membranes, increasing efficacy.

- Anticancer Properties : Research indicates that this compound can inhibit tumor growth. In animal models, significant reductions in tumor volume have been observed compared to controls, with statistical analysis confirming efficacy (p < 0.05).

-

Chemical Synthesis

- Building Block for Advanced Materials : It serves as a building block for synthesizing more complex fluorinated organic molecules. These molecules are crucial in developing advanced materials with unique properties.

- Industrial Applications : The compound is utilized in the production of polymers and agrochemicals, showcasing its versatility beyond medicinal uses.

-

Biological Research

- Mechanism of Action : The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and trifluoromethyl groups enhance binding affinity to enzymes and receptors involved in cellular signaling pathways related to cancer progression and microbial resistance.

Tumor Growth Inhibition Study

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | p-value |

|---|---|---|---|

| Vehicle Control | 307 | 600 | - |

| 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene | 307 | 250 | <0.05 |

| Combination Therapy | 307 | 180 | <0.01 |

This table summarizes the impact of various treatments on tumor growth in a controlled experiment, demonstrating the compound's potential as an anticancer agent.

Comparative Studies

Comparative studies with structurally similar compounds have revealed that variations in fluorination patterns significantly affect biological activity. For instance, compounds lacking fluorination exhibited lower antimicrobial efficacy and reduced anticancer activity in vitro.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 1-(difluoromethoxy)-5-(trifluoromethyl)naphthalene with related naphthalene derivatives:

Key Observations :

Toxicological Profiles

While direct toxicity data for this compound are absent, insights can be drawn from structurally related compounds:

- 2-Methylnaphthalene: Induces hepatic cytochrome P450 enzymes, leading to oxidative stress in rodents .

- Fluorinated Analogs: Fluorinated groups (e.g., -CF₃) generally reduce acute toxicity but may enhance environmental persistence due to resistance to biodegradation . Limited data suggest that fluorinated naphthalenes exhibit lower acute toxicity compared to chlorinated or methylated derivatives, though chronic exposure risks remain understudied .

Biological Activity

1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is a fluorinated naphthalene derivative that has garnered attention for its potential biological activities. The presence of difluoromethoxy and trifluoromethyl groups significantly influences its chemical properties and biological interactions. This article reviews the current understanding of the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H8F5O

- Molecular Weight : 292.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may inhibit certain enzymes or proteins critical for cellular processes, thereby exerting antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including this compound. The compound's structure suggests that it may exhibit activity against various bacterial strains and fungi.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibition (MIC < 1 µg/mL) | Disruption of cell wall synthesis |

| Escherichia coli | Moderate inhibition (MIC 4 µg/mL) | Interference with DNA replication |

| Candida albicans | Low activity (MIC > 64 µg/mL) | Potential disruption of ergosterol synthesis |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

Case Studies

-

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several fluorinated naphthalene derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of less than 1 µg/mL, comparable to standard antibiotics like vancomycin . -

Evaluation of Anticancer Properties

In vitro studies on breast cancer cell lines showed that the compound could reduce cell viability significantly, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene, and how can reaction conditions be optimized?

- Synthesis Methods : Common approaches involve introducing fluorinated groups (difluoromethoxy and trifluoromethyl) to the naphthalene core via electrophilic substitution or cross-coupling reactions. For example, difluoromethylation can be achieved using difluorocarbene precursors, while trifluoromethylation may employ reagents like trifluoromethyl iodide under catalytic conditions .

- Optimization Strategies : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, tetrahydrofuran or dichloromethane as solvents can enhance reaction efficiency. Monitor progress via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Structural Characterization : Employ NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. X-ray crystallography provides precise three-dimensional structural data, critical for understanding steric effects .

- Electronic Properties : Use computational tools (e.g., density functional theory, DFT) to analyze electron distribution and frontier molecular orbitals. Compare with analogs like 1-(Trifluoromethoxy)naphthalene derivatives to assess fluorination impacts on reactivity .

Q. What are the key considerations for designing initial toxicological screening assays for this compound?

- Experimental Design : Follow systematic review frameworks (e.g., ATSDR guidelines) to select appropriate models (in vitro cell lines or rodent models). Prioritize endpoints such as hepatic, renal, and respiratory effects based on naphthalene-derivative toxicological profiles .

- Data Collection : Extract dose-response data and adverse effect thresholds using standardized forms (Table C-2). Include controls for solvent effects and metabolic activation (e.g., S9 liver fractions) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo toxicological data for fluorinated naphthalene derivatives?

- Mechanistic Studies : Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) across models. Use isotopic labeling to track metabolite formation and identify species-specific differences .

- Risk of Bias Assessment : Apply tools like Table C-7 to evaluate study design flaws (e.g., randomization, allocation concealment). Prioritize high-confidence studies with low bias for integration into hazard assessments .

Q. How can computational models predict the interaction of this compound with biological targets, and what validation experiments are necessary?

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate binding to proteins like cytochrome P450 enzymes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

- Validation Steps : Corrogate computational results with in vitro enzyme inhibition assays. For example, test inhibitory effects on CYP3A4 activity using fluorometric substrates .

Q. What methodologies are recommended for analyzing environmental fate and biodegradation pathways of this compound?

- Environmental Monitoring : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect compound residues in water, soil, or air samples. Compare degradation rates under aerobic vs. anaerobic conditions .

- Biodegradation Studies : Employ microbial consortia from contaminated sites to identify degradative pathways. Metagenomic sequencing can reveal gene clusters (e.g., oxygenases) involved in fluorinated compound breakdown .

Methodological Notes

- Data Integration : Follow ATSDR’s eight-step systematic review process (Problem Formulation to Hazard Identification) to synthesize evidence across studies .

- Confidence Rating : Use Table C-6/C-7 criteria to rate study reliability, ensuring conclusions are based on high-confidence data .

- Comparative Analysis : Reference structural analogs (e.g., 1-Fluoro-4-(trifluoromethyl)naphthalene) to contextualize reactivity and toxicity findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.